molecular formula C22H15NO4 B2781969 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 380622-46-8

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2781969
CAS No.: 380622-46-8
M. Wt: 357.365
InChI Key: OGRFCVJGEPFLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-phenoxyaniline with 3-formylchromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst such as palladium or copper.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in inhibiting the activity of certain enzymes and proteins involved in inflammatory pathways.

    Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Pathways Involved: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(4-phenoxyphenyl)-2-(1-piperidinyl)acetamide
  • 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
  • 4-hydroxy-2-oxo-N-(4-phenoxyphenyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine-3-carboxamide

Uniqueness

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities

Properties

IUPAC Name

2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c24-21(19-14-15-6-4-5-9-20(15)27-22(19)25)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFCVJGEPFLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.